molecular formula C25H26O3 B4333792 8,9-dimethoxy-6-(naphthalen-1-yl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene

8,9-dimethoxy-6-(naphthalen-1-yl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene

Cat. No.: B4333792
M. Wt: 374.5 g/mol
InChI Key: GEPYGDSDXRTPJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,9-Dimethoxy-6-(1-naphthyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene is a complex organic compound belonging to the class of benzo[c]chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dimethoxy-6-(naphthalen-1-yl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene typically involves a multi-step process. One common method starts with the condensation of 2-naphthol with salicylaldehyde derivatives under acidic conditions to form the chromene core. This is followed by a series of functional group modifications, including methoxylation and hydrogenation, to achieve the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethoxy-6-(1-naphthyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the parent compound, which can be further utilized in different applications .

Scientific Research Applications

8,9-Dimethoxy-6-(1-naphthyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,9-dimethoxy-6-(naphthalen-1-yl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene involves its interaction with various molecular targets. It can bind to DNA, inhibiting the replication process, and interact with enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects .

Properties

IUPAC Name

8,9-dimethoxy-6-naphthalen-1-yl-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O3/c1-26-23-14-20-18-11-5-6-13-22(18)28-25(21(20)15-24(23)27-2)19-12-7-9-16-8-3-4-10-17(16)19/h3-4,7-10,12,14-15,18,22,25H,5-6,11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPYGDSDXRTPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(OC3CCCCC3C2=C1)C4=CC=CC5=CC=CC=C54)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8,9-dimethoxy-6-(naphthalen-1-yl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene
Reactant of Route 2
Reactant of Route 2
8,9-dimethoxy-6-(naphthalen-1-yl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene
Reactant of Route 3
8,9-dimethoxy-6-(naphthalen-1-yl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene
Reactant of Route 4
Reactant of Route 4
8,9-dimethoxy-6-(naphthalen-1-yl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene
Reactant of Route 5
Reactant of Route 5
8,9-dimethoxy-6-(naphthalen-1-yl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene
Reactant of Route 6
Reactant of Route 6
8,9-dimethoxy-6-(naphthalen-1-yl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene

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